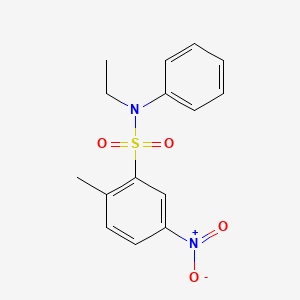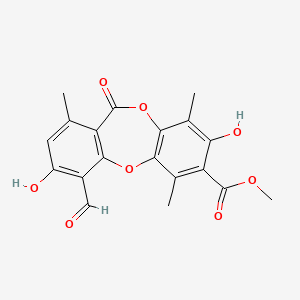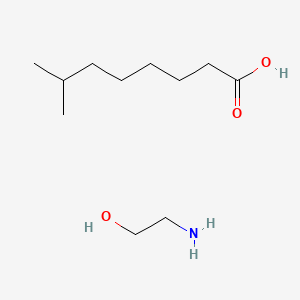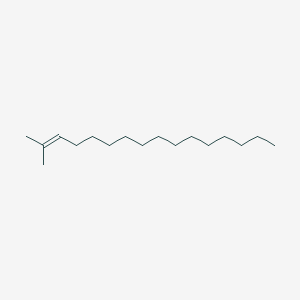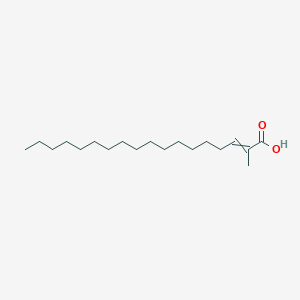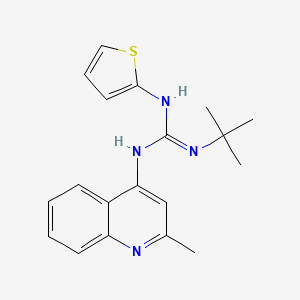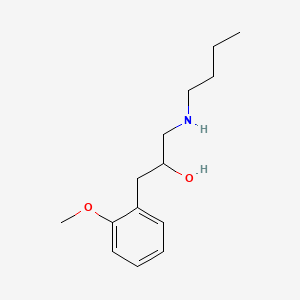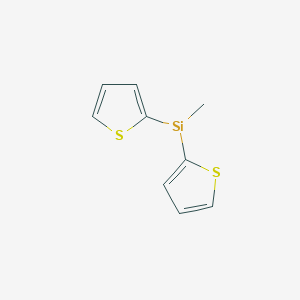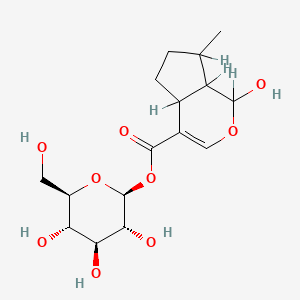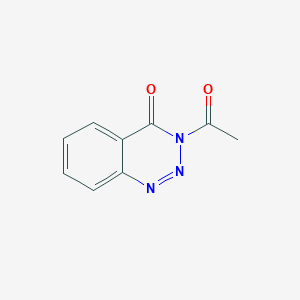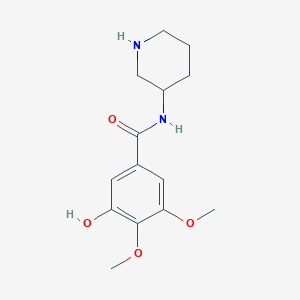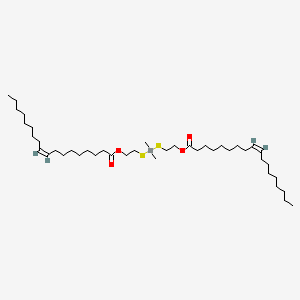
(Dimethylstannylene)bis(thioethylene) dioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylstannylene)bis(thioethylene) dioleate is a chemical compound with the molecular formula C42H80O4S2Sn. It is known for its unique structure, which includes tin (Sn) atoms bonded to thioethylene and dioleate groups.
Métodos De Preparación
The synthesis of (dimethylstannylene)bis(thioethylene) dioleate typically involves the reaction of dimethyltin dichloride with thioethylene and dioleate precursors. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
(Dimethylstannylene)bis(thioethylene) dioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The thioethylene and dioleate groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Dimethylstannylene)bis(thioethylene) dioleate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biocidal agent.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes .
Mecanismo De Acción
The mechanism of action of (dimethylstannylene)bis(thioethylene) dioleate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cellular toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis .
Comparación Con Compuestos Similares
Similar compounds to (dimethylstannylene)bis(thioethylene) dioleate include:
Dimethyltin dichloride: A precursor used in its synthesis.
Tributyltin oxide: Another organotin compound with biocidal properties.
Dioctyltin dichloride: Used in similar industrial applications.
What sets this compound apart is its unique combination of thioethylene and dioleate groups, which confer specific chemical and biological properties .
Propiedades
Número CAS |
67859-63-6 |
|---|---|
Fórmula molecular |
C42H80O4S2Sn |
Peso molecular |
831.9 g/mol |
Nombre IUPAC |
2-[dimethyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C20H38O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*9-10,23H,2-8,11-19H2,1H3;2*1H3;/q;;;;+2/p-2/b2*10-9-;;; |
Clave InChI |
MFXDUVSSNLTXGV-BGSQTJHASA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



